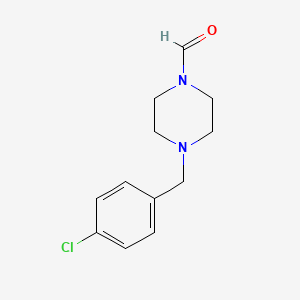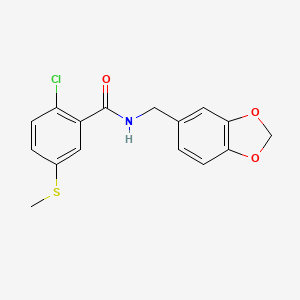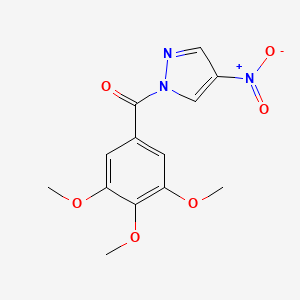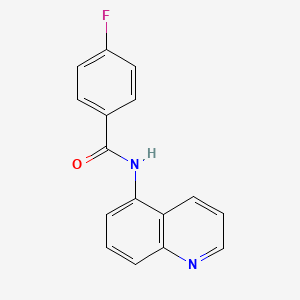
3-(5-chloro-2-ethoxyphenyl)-2-phenylacrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-chloro-2-ethoxyphenyl)-2-phenylacrylonitrile is a chemical compound that belongs to the family of acrylonitrile derivatives. It is also known as CEPN and has been widely used in scientific research due to its unique properties.
Mecanismo De Acción
The mechanism of action of CEPN is based on its ability to generate singlet oxygen (^1O2) upon irradiation with light. Singlet oxygen is a highly reactive species that can react with biomolecules such as proteins, lipids, and DNA, leading to oxidative damage and cell death. CEPN can also bind to ion channels and modulate their activity, leading to changes in cellular function.
Biochemical and Physiological Effects:
CEPN has been shown to induce apoptosis in cancer cells upon irradiation with light. It has also been shown to inhibit the activity of ion channels such as TRPV1 and TRPM8, leading to changes in cellular function. In addition, CEPN has been shown to induce ROS production in cells, leading to oxidative stress and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CEPN has several advantages for lab experiments. It is a highly specific probe for singlet oxygen detection and can be used in a wide range of biological systems. It is also a potent photosensitizer for PDT of cancer and can be used in combination with other chemotherapeutic agents. However, CEPN has some limitations for lab experiments. It requires irradiation with light for its activation, which can limit its use in certain biological systems. In addition, CEPN can be toxic to cells at high concentrations, which can limit its use in vivo.
Direcciones Futuras
There are several future directions for the use of CEPN in scientific research. One direction is the development of new photosensitizers based on the structure of CEPN for PDT of cancer. Another direction is the use of CEPN as a molecular probe for the study of ion channels and their role in cellular function. In addition, the use of CEPN for the detection of ROS in biological systems can be further explored. Finally, the use of CEPN in combination with other chemotherapeutic agents for the treatment of cancer can be investigated.
Métodos De Síntesis
The synthesis of CEPN involves the reaction of 5-chloro-2-ethoxybenzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid. The resulting intermediate is then reacted with benzaldehyde in the presence of piperidine to obtain the final product. The chemical structure of CEPN is shown below:
Aplicaciones Científicas De Investigación
CEPN has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. It has also been used as a photosensitizer for photodynamic therapy (PDT) of cancer. In addition, CEPN has been used as a molecular probe for the study of protein-ligand interactions and as a tool for the study of ion channels.
Propiedades
IUPAC Name |
(Z)-3-(5-chloro-2-ethoxyphenyl)-2-phenylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO/c1-2-20-17-9-8-16(18)11-14(17)10-15(12-19)13-6-4-3-5-7-13/h3-11H,2H2,1H3/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOEKVZZJRRMLOZ-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)C=C(C#N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)Cl)/C=C(\C#N)/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(4-ethylphenoxy)ethyl]piperidine](/img/structure/B5739085.png)


![6-(4-bromo-2-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5739116.png)

![N-{4-[(4-nitrophenyl)thio]phenyl}-2-furamide](/img/structure/B5739136.png)



![17-[(2,4-dimethoxybenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5739158.png)
![6-bromo-2-(4-ethoxyphenyl)-4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5739170.png)

![6-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B5739186.png)